molecular formula C16H20FN3O2S2 B2443788 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049467-61-9

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2443788
CAS No.: 1049467-61-9
M. Wt: 369.47
InChI Key: SOFJEUKKHAHODZ-UHFFFAOYSA-N
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Description

“N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide” is a chemical compound that has been studied in the context of its potential biological activities . It is related to a class of compounds that have shown inhibitory effects on Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thiophene-2-sulfonamide group, a piperazine ring, and a fluorophenyl group . The exact structure would depend on the specific synthesis process and the conditions under which the compound is stored and used.

Scientific Research Applications

Derivatization in Liquid Chromatography

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide can be used in analytical derivatization for liquid chromatography. A study developed a sulfonate reagent for this purpose, noting its application in the sensitive detection and analysis of analytes like caproic acid, with a detection limit of about 0.1 pmol (Wu et al., 1997).

Synthesis of Heterocyclic Compounds

This compound is useful in the synthesis of N-heterocycles such as morpholines, piperazines, azepines, and oxazepines. The synthesis process involves reactions with amino alcohols or diamines, demonstrating high levels of regio- and diastereoselectivity (Matlock et al., 2015).

Carbonic Anhydrase Inhibitors

This compound plays a role in the synthesis of carbonic anhydrase inhibitors, particularly those with potent inhibitory properties against various isozymes. These inhibitors are relevant for medical applications, including the treatment of glaucoma (Mincione et al., 2005).

Antimicrobial Activity

Compounds synthesized using this compound have shown significant antimicrobial activity. These include novel benzothiazole derivatives that have been evaluated for their potential as biodynamic agents (Jagtap et al., 2010).

Microwave-Assisted Synthesis of Hybrid Molecules

This compound is used in the microwave-assisted synthesis of hybrid molecules, which includes molecules combining penicillanic or cephalosporanic acid moieties. These molecules have been evaluated for their antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Inhibitory Activity Against Carbonic Anhydrase Isoforms

Sulfonamide derivatives incorporating this compound have shown low nanomolar inhibition against human carbonic anhydrase isoforms, making them of interest for various pharmacological applications, including antitumor agents (Congiu et al., 2015).

Antiproliferative Agents in Cancer Therapy

Some derivatives, especially those incorporating dithiocarbamate moieties, exhibit promising antiproliferative activity against cancer cell lines, making them potential lead compounds in the development of antitumor agents (Fu et al., 2017).

Future Directions

Future research could focus on further elucidating the mechanism of action of this compound and related compounds, as well as their potential therapeutic applications. In particular, their role as inhibitors of ENTs could be explored in more detail .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S2/c17-14-4-1-2-5-15(14)20-11-9-19(10-12-20)8-7-18-24(21,22)16-6-3-13-23-16/h1-6,13,18H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFJEUKKHAHODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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